molecular formula C24H14ClF3O4 B11651794 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate

Cat. No.: B11651794
M. Wt: 458.8 g/mol
InChI Key: JLVILTAYKZNBJG-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a chromenone core, substituted with a 4-chlorophenyl group, a trifluoromethyl group, and a 4-methylbenzoate ester. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic conditions.

    Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using a reagent like trifluoromethyl iodide in the presence of a base.

    Esterification: The final step involves the esterification of the chromenone derivative with 4-methylbenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Chemical Reactions Analysis

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate can be compared with similar compounds such as:

    3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl benzoate: Similar structure but lacks the methyl group on the benzoate ester.

    3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methoxybenzoate: Similar structure but has a methoxy group instead of a methyl group on the benzoate ester.

    3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate: Similar structure but has a bromine atom instead of a chlorine atom on the phenyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on the compound’s properties and applications.

Properties

Molecular Formula

C24H14ClF3O4

Molecular Weight

458.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate

InChI

InChI=1S/C24H14ClF3O4/c1-13-2-4-15(5-3-13)23(30)31-17-10-11-18-19(12-17)32-22(24(26,27)28)20(21(18)29)14-6-8-16(25)9-7-14/h2-12H,1H3

InChI Key

JLVILTAYKZNBJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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